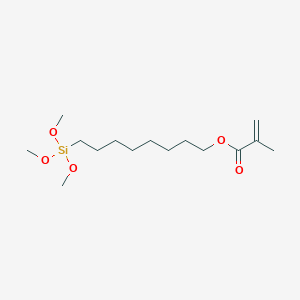![molecular formula C16H12O2 B3046383 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde CAS No. 123770-71-8](/img/structure/B3046383.png)
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde
概要
説明
“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is an organic compound with the molecular formula C16H12O2 . It is an ethynyl derivative of benzaldehyde . The compound has a molecular weight of 236.27 .
Synthesis Analysis
The synthesis of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” could potentially involve the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Molecular Structure Analysis
The molecular structure of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” consists of a benzaldehyde group attached to a 4-methoxyphenyl group via an ethynyl linkage . The InChI code for the compound is 1S/C16H12O2/c1-18-16-10-7-13 (8-11-16)6-9-14-4-2-3-5-15 (14)12-17/h2-5,7-8,10-12H,1H3 .Chemical Reactions Analysis
The ethynyl functionality of “4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis
“4-[(4-Methoxyphenyl)ethynyl]benzaldehyde” is a solid at room temperature . It has a melting point of 103-106 °C . The compound is stable under normal conditions and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Photocatalysis
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde has been studied in the context of photocatalysis. Davidson et al. (2015) explored its use in synthesizing [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes for photocatalysis. These complexes, including 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, demonstrated effective photocatalytic properties without detrimental effects on their ability to catalyze the oxidation of 4-methoxybenzyl alcohol to benzaldehyde (Davidson et al., 2015).
Catalytic Reactions
In another application, Fujii et al. (2002) described the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in rhodium-catalyzed addition reactions. The study demonstrated the arylation and alkenylation of aromatic aldehydes using silanediols, where 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde played a crucial role (Fujii et al., 2002).
Linkers in Solid Phase Organic Synthesis
Swayze (1997) investigated 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde as a potential linker in solid phase organic synthesis. The research focused on its reductive amination and further conversion to secondary amide derivatives, demonstrating its utility in synthesizing high-purity products (Swayze, 1997).
Antimicrobial and Antioxidant Properties
Rangaswamy et al. (2017) synthesized a new class of compounds using 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde, exploring their antimicrobial and antioxidant activities. The compounds showed significant antimicrobial and antioxidant efficacy, indicating potential pharmaceutical applications (Rangaswamy et al., 2017).
Polymer Synthesis
Neilson et al. (2008) utilized 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in the synthesis of novel polymers. These polymers displayed excellent thermal stability and high fluorescence, suggesting applications in materials science (Neilson et al., 2008).
Second Harmonic Generation
Singh et al. (2001) investigated the use of 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde in second harmonic generation applications. The study highlighted its potential for use in ultra-violet and near infrared wavelength regions due to its high conversion efficiency (Singh et al., 2001).
Safety And Hazards
The compound has been classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
特性
IUPAC Name |
4-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13/h4-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZKYLWDRVUACN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462689 | |
| Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
CAS RN |
123770-71-8 | |
| Record name | 4-[(4-Methoxyphenyl)ethynyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00462689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

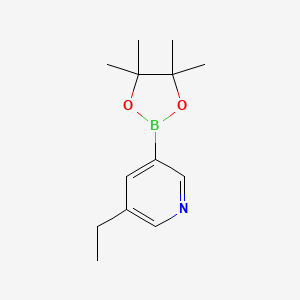
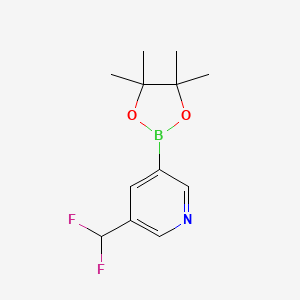
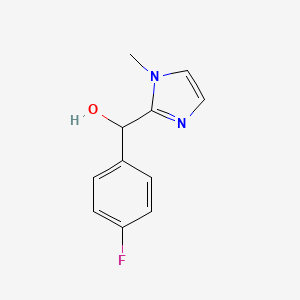
![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
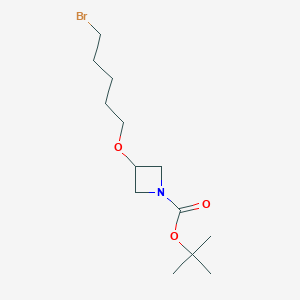
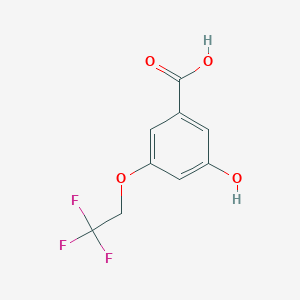
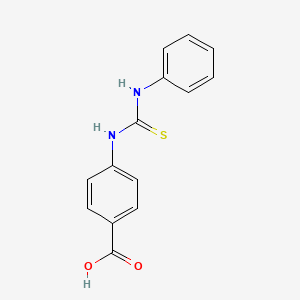
![6-Bromo-3-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B3046313.png)
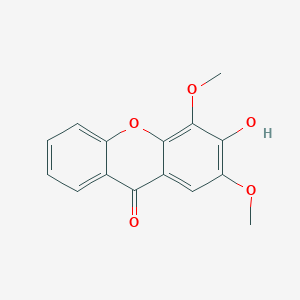
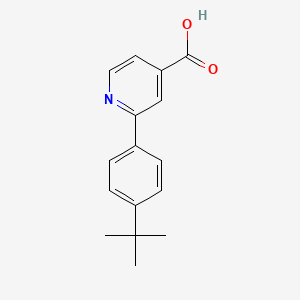
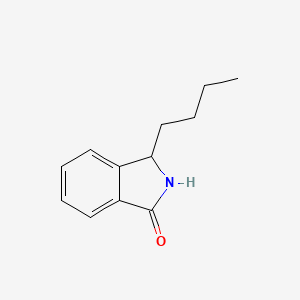
![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
